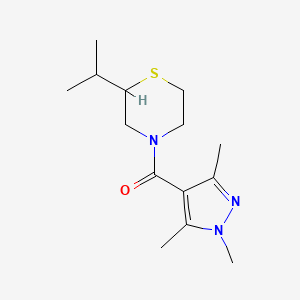![molecular formula C18H21N3O B7591502 [2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medical research. This chemical compound is also referred to as DMAPP and has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of DMAPP involves its ability to bind to specific receptors in the body, which triggers a cascade of biochemical reactions that ultimately lead to its physiological effects. These effects include the modulation of various signaling pathways, the inhibition of cell growth and proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects:
DMAPP has been shown to have various biochemical and physiological effects, including its ability to modulate various signaling pathways, inhibit cell growth and proliferation, and induce apoptosis. These effects make DMAPP a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMAPP in lab experiments include its high efficiency and selectivity in producing high yields of the compound. However, there are also limitations to using DMAPP in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize the compound.
Direcciones Futuras
There are several future directions for the study of DMAPP, including its potential use as a drug candidate for the treatment of various diseases, its role in various biological processes, and its potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to explore the potential advantages and limitations of using DMAPP in lab experiments, as well as its potential toxicity and safety concerns. Overall, the study of DMAPP has the potential to lead to significant advancements in various fields, including pharmacology, biochemistry, and medical research.
Métodos De Síntesis
The synthesis of DMAPP involves the use of palladium-catalyzed cross-coupling reactions, which involves the coupling of two organic compounds in the presence of a palladium catalyst. This method has been widely used due to its high efficiency and selectivity in producing DMAPP in high yield.
Aplicaciones Científicas De Investigación
DMAPP has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and medical research. In pharmacology, DMAPP has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DMAPP has been studied for its role in various biological processes, including protein synthesis and DNA replication. In medical research, DMAPP has been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-12-21(17(13)14-7-5-4-6-8-14)18(22)15-9-10-19-16(11-15)20(2)3/h4-11,13,17H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOGJHRPEFPHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)



![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)



![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)




![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)